molecular formula C5H11ClF3NO B1460227 N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride CAS No. 1356113-11-5

N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride

Cat. No. B1460227
CAS RN: 1356113-11-5
M. Wt: 193.59 g/mol
InChI Key: UHBJMWXNMAELKU-UHFFFAOYSA-N
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Description

“N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride” is a chemical compound . It is related to fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .


Synthesis Analysis

The synthesis of related compounds has been studied. For example, the chloride was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8F3NO.ClH/c5-4(6,7)9-3-1-2-8;/h1-3,8H2;1H .


Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, a related compound, has been investigated. In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run. In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.57 . The thermal behavior of related compounds like fluoxetine hydrochloride has been studied. The DTA and DSC curves demonstrated that the sample melts at 159.6 °C without recrystallization on cooling .

Scientific Research Applications

Synthesis of Hexadentate Ligands

Research by Liu et al. (1993) explored hexadentate N3O3 amine phenols, which are crucial for forming complexes with Group 13 metal ions. This study provides foundational knowledge on synthesizing polydentate tripodal amine phenols, which are vital for creating metal complexes with potential applications in catalysis, material science, and as precursors for the development of new materials (Liu, Wong, Rettig, & Orvig, 1993).

Optical Detection of Amines

Tamiaki et al. (2013) developed chemosensitive chlorophyll derivatives for the optical detection of various amines. This research is relevant for sensing applications and demonstrates the utility of modifying natural pigments for creating sensors that can detect primary amines, showcasing potential in environmental monitoring and chemical analysis (Tamiaki, Azuma, Kinoshita, Monobe, Miyatake, & Sasaki, 2013).

Surface Activities of Organosilane-Based Surfactants

Xing et al. (2014) investigated the effects of organic groups attached to silicone atoms of organosilane-based gemini nonionic surfactants on their surface activities. This study contributes to the development of surfactants with improved surface tension and wetting abilities, which are crucial for applications in detergents, emulsifiers, and in various industrial processes (Xing, Gao, Xu, Li, Wang, Meng, & Wang, 2014).

Oxyfunctionalization of Carbon-Hydrogen Bonds

Asensio et al. (1993) demonstrated the regioselective oxyfunctionalization of unactivated tertiary and secondary carbon-hydrogen bonds of alkylamines by methyl(trifluoromethyl)dioxirane in an acid medium. This research has implications for the selective modification of complex molecules, offering pathways to synthesize novel compounds with enhanced properties or biological activity (Asensio, González-Núñez, Bernardini, Mello, & Adam, 1993).

Antibacterial Activity of Derivatives

Reddy and Prasad (2021) focused on the design, synthesis, and antibacterial activity of specific amide derivatives, demonstrating the potential of trifluoromethoxy derivatives in medicinal chemistry for developing new antibacterial agents. This work highlights the importance of chemical modifications for enhancing the antibacterial properties of compounds (Reddy & Prasad, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

There is ongoing research into the properties and potential applications of this compound and related compounds. For example, the thermal behavior of fluoxetine hydrochloride has been investigated using thermoanalytical techniques .

properties

IUPAC Name

N-methyl-3-(trifluoromethoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-9-3-2-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBJMWXNMAELKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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